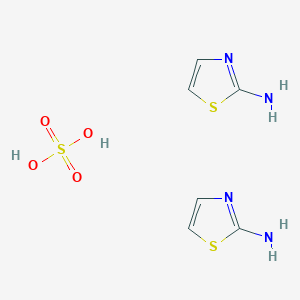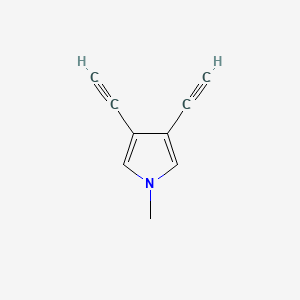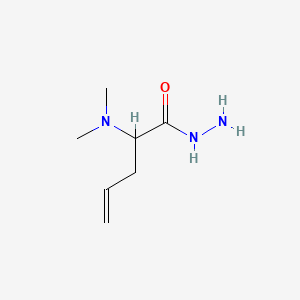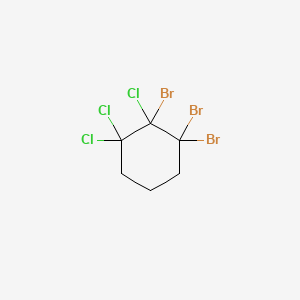![molecular formula C11H12N2O B13836033 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzimidazole and a suitable ketone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound has shown potential in biological studies, including antimicrobial and anticancer research.
Medicine: Due to its biological activity, it is being explored for therapeutic applications, such as in the treatment of infections and cancer.
Industry: In the industrial sector, it is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the biological context, but common pathways include those involved in cell proliferation, apoptosis, and microbial inhibition.
Comparison with Similar Compounds
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 2-(1H-benzo[d]imidazol-2-yl)quinoline and 1-(2-Ethoxyethyl)-1H-benzo[d]imidazole.
Uniqueness: This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)propan-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8(14)7-13-9(2)12-10-5-3-4-6-11(10)13/h3-6H,7H2,1-2H3 |
InChI Key |
ASJUYINNISUVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)






![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)

